N(epsilon)-(Carboxymethyl)hydroxylysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

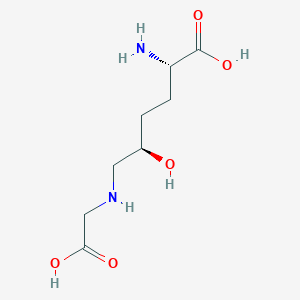

N(epsilon)-(Carboxymethyl)hydroxylysine (CML) is a post-translational modification of proteins that occurs due to the reaction of lysine residues with reducing sugars. CML is a biomarker for oxidative stress, and its levels are increased in various diseases, including diabetes, cancer, and cardiovascular diseases. In recent years, CML has gained significant attention due to its potential role in the pathogenesis of these diseases.

Mecanismo De Acción

N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes. N(epsilon)-(Carboxymethyl)hydroxylysine also activates various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis. N(epsilon)-(Carboxymethyl)hydroxylysine modulates gene expression by binding to specific receptors, such as RAGE (receptor for advanced glycation end-products) and CD36, which activate downstream signaling pathways.

Efectos Bioquímicos Y Fisiológicos

N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to have various biochemical and physiological effects. N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress, inflammation, and apoptosis in various cell types. N(epsilon)-(Carboxymethyl)hydroxylysine also modulates gene expression, cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to impair insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. N(epsilon)-(Carboxymethyl)hydroxylysine also promotes endothelial dysfunction and atherosclerosis by inducing oxidative stress and inflammation in endothelial cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins are used in laboratory experiments to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on various cell types and signaling pathways. The advantages of using N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins include the ability to mimic the effects of N(epsilon)-(Carboxymethyl)hydroxylysine in vivo, and the ability to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on specific proteins and signaling pathways. The limitations of using N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins include the potential for non-specific modifications and the difficulty in producing large quantities of N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins.

Direcciones Futuras

Future research on N(epsilon)-(Carboxymethyl)hydroxylysine should focus on the development of N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies for the treatment of various diseases, including diabetes, cancer, and cardiovascular diseases. The development of specific inhibitors of N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins and receptors, such as RAGE and CD36, could provide new therapeutic options for these diseases. Future research should also focus on the identification of new biomarkers for oxidative stress and the development of new methods for the detection of N(epsilon)-(Carboxymethyl)hydroxylysine in biological samples. Finally, future research should focus on the role of N(epsilon)-(Carboxymethyl)hydroxylysine in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.

Conclusion:

In conclusion, N(epsilon)-(Carboxymethyl)hydroxylysine is a post-translational modification of proteins that is formed due to the reaction of lysine residues with reducing sugars. N(epsilon)-(Carboxymethyl)hydroxylysine has gained significant attention due to its potential role in the pathogenesis of various diseases, including diabetes, cancer, and cardiovascular diseases. N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress, inflammation, and apoptosis in various cell types, and it modulates gene expression, cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins are used in laboratory experiments to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on various cell types and signaling pathways. Future research on N(epsilon)-(Carboxymethyl)hydroxylysine should focus on the development of N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies for the treatment of various diseases and the identification of new biomarkers for oxidative stress.

Métodos De Síntesis

N(epsilon)-(Carboxymethyl)hydroxylysine is synthesized by the reaction of lysine residues with reducing sugars, such as glucose and fructose. This reaction is known as the Maillard reaction, and it results in the formation of advanced glycation end-products (AGEs), including N(epsilon)-(Carboxymethyl)hydroxylysine. N(epsilon)-(Carboxymethyl)hydroxylysine can also be synthesized chemically by reacting lysine with glyoxal or methylglyoxal. The chemical synthesis of N(epsilon)-(Carboxymethyl)hydroxylysine is used in laboratory experiments to produce N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins for research purposes.

Aplicaciones Científicas De Investigación

N(epsilon)-(Carboxymethyl)hydroxylysine has been extensively studied in various diseases, including diabetes, cancer, and cardiovascular diseases. N(epsilon)-(Carboxymethyl)hydroxylysine levels are increased in these diseases, and it is believed that N(epsilon)-(Carboxymethyl)hydroxylysine plays a role in the pathogenesis of these diseases. N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. N(epsilon)-(Carboxymethyl)hydroxylysine has also been shown to modulate the expression of genes involved in cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins have been used as biomarkers for oxidative stress in various diseases, and N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies are being developed for the treatment of these diseases.

Propiedades

Número CAS |

130985-18-1 |

|---|---|

Nombre del producto |

N(epsilon)-(Carboxymethyl)hydroxylysine |

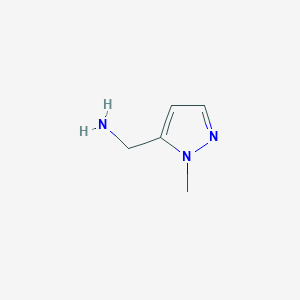

Fórmula molecular |

C8H16N2O5 |

Peso molecular |

220.22 g/mol |

Nombre IUPAC |

(2S,5R)-2-amino-6-(carboxymethylamino)-5-hydroxyhexanoic acid |

InChI |

InChI=1S/C8H16N2O5/c9-6(8(14)15)2-1-5(11)3-10-4-7(12)13/h5-6,10-11H,1-4,9H2,(H,12,13)(H,14,15)/t5-,6+/m1/s1 |

Clave InChI |

YKQYHBPXDAVALT-RITPCOANSA-N |

SMILES isomérico |

C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)O)O |

SMILES |

C(CC(C(=O)O)N)C(CNCC(=O)O)O |

SMILES canónico |

C(CC(C(=O)O)N)C(CNCC(=O)O)O |

Sinónimos |

CMhL N(epsilon)-(carboxymethyl)hydroxylysine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)

![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)